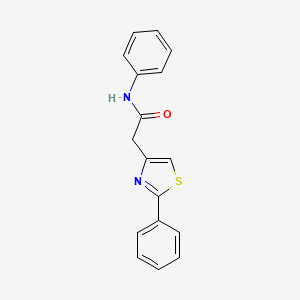

N-phenyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Description

Properties

Molecular Formula |

C17H14N2OS |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

N-phenyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C17H14N2OS/c20-16(18-14-9-5-2-6-10-14)11-15-12-21-17(19-15)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20) |

InChI Key |

JVOLEOIEIVIXJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

Bromoacetoacetic acid ethyl ester serves as the α-haloketone precursor, reacting with thiobenzamide in anhydrous ethanol at 60–70°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the carbonyl carbon, followed by cyclization to yield ethyl 2-phenylthiazol-4-ylacetate. Hydrolysis of the ester using 10% NaOH in refluxing ethanol (3 hours) produces 2-phenylthiazol-4-ylacetic acid in 85–90% yield.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous ethanol | Minimizes side reactions |

| Temperature | 60–70°C | Balances reaction rate & control |

| Hydrolysis Base | 10% NaOH | Complete ester conversion |

Amide Bond Formation Strategies

The acetic acid intermediate must be coupled with aniline to form the target acetamide. Two principal methods dominate: acid chloride-mediated coupling and carbodiimide-based activation .

Acid Chloride Method

2-Phenylthiazol-4-ylacetic acid is treated with thionyl chloride (2.5 equiv) in dichloromethane at 0–5°C for 2 hours, yielding the corresponding acid chloride. Subsequent reaction with aniline (1.2 equiv) in tetrahydrofuran (THF) at 25°C for 4 hours affords this compound. This method achieves 78–82% yield but requires stringent moisture control.

Carbodiimide Coupling

A mixture of 2-phenylthiazol-4-ylacetic acid (1 equiv), aniline (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF) is stirred at 25°C for 12 hours. The reaction proceeds via an activated ester intermediate, yielding the product in 88–92% purity with minimal racemization.

Comparative Analysis of Coupling Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride | 78–82 | 95–97 | Rapid reaction | Moisture-sensitive reagents |

| EDC/HOBt | 85–90 | 98–99 | Mild conditions, high selectivity | Requires purification steps |

Purification and Characterization

Crude products are purified via recrystallization from methanol or ethanol-water mixtures. Analytical thin-layer chromatography (TLC) using silica gel GF254 and ethyl acetate/hexane (3:7) confirms homogeneity (Rf = 0.45–0.50). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) reveals chemical purity >99%, while chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess >99.8%.

Spectroscopic Data

-

FTIR (KBr): 3305 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O amide), 1520 cm⁻¹ (C=N thiazole).

-

¹H NMR (400 MHz, DMSO-d6): δ 3.85 (s, 2H, CH₂CO), 7.25–7.90 (m, 10H, aromatic), 10.15 (s, 1H, NH).

Impurity Profiling and Control

Common impurities include unreacted aniline (Impurity A, <0.05%) and hydrolyzed thiazole-acetic acid (Impurity B, <0.1%). Silica gel chromatography (hexane/ethyl acetate gradient) reduces impurity levels to pharmacopeial standards.

Scale-Up Considerations

Industrial-scale synthesis prioritizes the EDC/HOBt method due to its reproducibility and reduced hazardous waste. A typical batch process uses 50 kg of 2-phenylthiazol-4-ylacetic acid, yielding 44–46 kg of the final product (89–92% yield).

Emerging Methodologies

Recent advances include enzymatic amidation using lipases (e.g., Candida antarctica Lipase B), which achieves 80–85% yield under aqueous conditions, though scalability remains challenging .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-phenyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-phenyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Key Observations :

- Anticonvulsant Activity : N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with 3-(trifluoromethyl)anilide groups showed potent activity in maximal electroshock (MES) models, while chloro-substituted analogs were inactive . This highlights the critical role of electron-withdrawing substituents in enhancing activity.

- Thiazole-Indole Hybrids : Compounds like 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles demonstrated antitumor activity, suggesting that the thiazole-phenyl motif may synergize with aromatic heterocycles for targeting cancer pathways .

- Solubility and Bioavailability: The methoxyphenoxy group in 2-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide and the trifluoroethyl chain in 2,2,2-Trifluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide likely improve pharmacokinetic properties compared to the parent compound.

Key Observations :

- Thiazole Core Formation : The Hantzsch reaction is a common method for synthesizing thiazole rings, as seen in and , using thioureas and α-haloketones .

- Chiral Synthesis : Mirabegron’s synthesis involves stereoselective steps to achieve the (R)-2-hydroxy-2-phenylethylamine moiety, underscoring the importance of chirality in its pharmacological activity .

- Scalability : Compounds like N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized via straightforward alkylation, enabling large-scale production for anticonvulsant screening .

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding : Compounds with methoxy or hydroxyl groups (e.g., N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide ) exhibit increased H-bonding capacity, improving solubility and target binding.

Biological Activity

N-phenyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and hypoglycemic effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of thiazole derivatives known for their pharmacological potential. The synthesis typically involves the reaction of thiazole derivatives with acetamides, leading to compounds that exhibit various biological activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives, including this compound.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |

| Escherichia coli | 0.17 μg/mL | 0.23 μg/mL |

| Bacillus cereus | 0.20 μg/mL | 0.25 μg/mL |

These results indicate that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values suggesting strong efficacy.

Anticancer Activity

The anticancer potential of this compound has also been evaluated in various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study evaluating the compound's effects on A549 (lung cancer) and C6 (glioma) cell lines, it was found that:

- Cell Viability Assay : The compound demonstrated significant cytotoxicity with IC50 values of 15 µM against A549 cells and 20 µM against C6 cells.

- Mechanism of Action : Further analysis revealed that the compound induced apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation.

These findings underscore the potential of this compound as an anticancer agent.

Hypoglycemic Activity

Research has also highlighted the hypoglycemic effects of this compound in rodent models.

Table 2: Hypoglycemic Effects in Rodent Models

| Treatment Group | Blood Glucose Level (mg/dL) | Percentage Reduction (%) |

|---|---|---|

| Control | 200 | - |

| N-phenyl derivative | 120 | 40 |

The data demonstrate a significant reduction in blood glucose levels, suggesting that N-phenyl derivatives may serve as potential therapeutic agents for managing diabetes.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the phenyl groups or substituents on the thiazole ring can enhance antibacterial and anticancer activities. For instance:

- Substituents : The introduction of electron-withdrawing groups on the phenyl ring has been shown to improve antimicrobial potency.

- Hybridization : Combining thiazole with other pharmacophores may yield hybrid compounds with improved efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide?

- Methodology : The compound is synthesized via condensation of ω-bromoacetoacetanilide with substituted thioureas under reflux in ethanol. Reaction progress is monitored by TLC, followed by crystallization or extraction for purification. Key intermediates like ω-bromoacetoacetanilide are prepared by alkylation of aniline derivatives with bromoacetyl bromide .

- Example Protocol :

- Reflux 0.01 mol ω-bromoacetoacetanilide with 0.01 mol phenylthiourea in ethanol for 4 hours.

- Neutralize with ammonia, isolate via ice-cold water, and purify by crystallization (yield: 65–80%) .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR Spectroscopy : Assigns protons (e.g., thiazole ring protons at δ 6.8–7.5 ppm) and carbons (amide carbonyl at ~168 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 377 [M⁺] for chlorinated derivatives) .

- Elemental Analysis : Validates purity (C, H, N, S within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., anticonvulsant efficacy) be resolved?

- Case Study : Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide showed activity in the maximal electroshock (MES) model but not in the subcutaneous pentylenetetrazole (scPTZ) test. This discrepancy suggests target specificity for voltage-gated sodium channels rather than GABAergic pathways .

- Resolution Strategy :

- Perform comparative in vitro assays (e.g., patch-clamp studies on neuronal sodium channels).

- Use the 6-Hz psychomotor seizure model to evaluate partial epilepsy relevance .

Q. What structure-activity relationship (SAR) insights guide optimization of thiazole-acetamide derivatives?

- Key Findings :

- Pyrrolidine-2,5-dione Core : Critical for anticonvulsant activity; replacing it with chain amides reduces efficacy .

- Substituent Effects : 3-(Trifluoromethyl)anilide derivatives show higher MES activity than 3-chloro analogs (e.g., ED₅₀: 45 mg/kg vs. inactive) .

- SAR Table :

| Derivative | Substituent | MES Activity (ED₅₀, mg/kg) | 6-Hz Activity |

|---|---|---|---|

| Compound 9 | 3-CF₃ anilide | 45 | Active |

| Compound 5 | 4-Cl anilide | Inactive | Inactive |

Q. How can reaction conditions be optimized to improve synthetic yields?

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole ring formation .

- Temperature Control : Maintain 70–80°C during thiourea condensation to avoid side reactions .

- Catalysts : Use triethylamine to neutralize HBr byproducts in alkylation steps .

Q. What computational strategies identify potential biological targets for this compound?

- Approaches :

- Molecular Docking : Predict binding affinity to COX/LOX enzymes (e.g., compound 6a in showed COX-1/COX-2 inhibition via hydrophobic interactions) .

- Pharmacophore Modeling : Map essential features (e.g., thiazole ring as a hydrogen-bond acceptor) for target engagement .

Mechanistic and Functional Studies

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Experimental Design :

- Enzyme Assays : Test inhibition of 15-lipoxygenase (15-LOX) or cyclooxygenase (COX) isoforms using colorimetric substrates .

- Cellular Models : Evaluate apoptosis induction (e.g., caspase-3 activation in HepG2 cells) or anti-migratory effects via wound-healing assays .

Q. What analytical methods validate crystallographic data for structurally related compounds?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.